1,2,3,5-Tetrachlorobenzene

Description

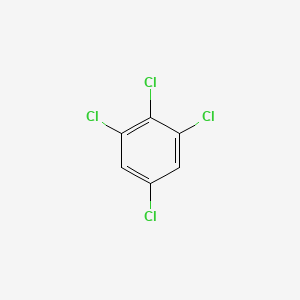

This compound is a tetrachlorobenzene carrying chloro groups at positions 1, 2, 3 and 5.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYNWJQFTJXIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026089 | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO] | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

475 °F at 760 mmHg (NTP, 1992), 246 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

634-90-2, 63697-21-2 | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,5-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,5-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I27N186CIN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

122 to 126 °F (NTP, 1992), 51 °C | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,5-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,5-Tetrachlorobenzene

Introduction

1,2,3,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon belonging to the tetrachlorobenzene isomer group, characterized by the substitution of four chlorine atoms on a benzene ring.[1] With the chemical formula C6H2Cl4, this compound has seen historical use in dielectric fluids and as a component in dyestuff carriers.[2] Although its direct production and use have significantly declined due to environmental and health concerns, understanding its physicochemical properties remains crucial for researchers in environmental science, toxicology, and chemical synthesis. This is particularly relevant for monitoring its environmental fate, developing remediation strategies, and for its use as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the physicochemical behavior of this compound. The arrangement of the chlorine atoms on the benzene ring dictates its polarity, reactivity, and intermolecular interactions.

Figure 1: 2D representation of the molecular structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 634-90-2[1] |

| Molecular Formula | C6H2Cl4[3][4] |

| Molecular Weight | 215.89 g/mol [3][4] |

| IUPAC Name | This compound[5] |

| Synonyms | Benzene, 1,2,3,5-tetrachloro-[4] |

| InChI | InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H[5] |

| InChIKey | QZYNWJQFTJXIRN-UHFFFAOYSA-N[5] |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)Cl[5] |

Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its physical properties. These parameters are essential for designing experimental setups, predicting its environmental transport, and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | White crystals or off-white solid | [3][4][5] |

| Melting Point | 51-54.5°C | [3][6] |

| Boiling Point | 246°C | [3][4] |

| Density | 1.858 g/cm³ at 25°C | [4] |

| Vapor Pressure | 0.07 mmHg at 25°C | [4][5] |

| Flash Point | >113°C | [5] |

Solubility:

This compound exhibits low solubility in water, a characteristic feature of highly chlorinated organic compounds.[7] Its nonpolar nature, owing to the four chlorine atoms, makes it more soluble in organic solvents.

| Solvent | Solubility | Source(s) |

| Water | 4.016 - 5.1 mg/L at 25°C | [5][8] |

| Organic Solvents | Soluble in alcohol, benzene, ether, and ligroin | [3][8] |

Partition Coefficient (log Kow):

The octanol-water partition coefficient (log Kow) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. A high log Kow value indicates a tendency to partition into fatty tissues and organic matter in the environment.

| Parameter | Value | Source(s) |

| log Kow | 4.66 | [4][5] |

This high log Kow value suggests that this compound has a significant potential for bioaccumulation.

Chemical Properties and Reactivity

This compound is a relatively unreactive compound, a characteristic of simple aromatic halogenated organics.[3][9] The reactivity generally decreases with an increased degree of halogen substitution.[3][9] However, it can undergo certain reactions under specific conditions.

Reactivity Profile:

-

Incompatibilities: It may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3][4] It may also react with oxidizers.[3][4]

-

Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride.[10]

Environmental Fate:

Once released into the environment, this compound is persistent. It has low volatility and low water solubility.[2] It tends to adsorb strongly to organic matter in soil and sediment.[2] In the atmosphere, it is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 80 days.[5]

Spectral Data for Structural Elucidation

Spectroscopic data is indispensable for the unambiguous identification and structural confirmation of this compound.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of a compound, aiding in the determination of its molecular weight and elemental composition. The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of four chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1H NMR and 13C NMR are key analytical techniques. The 1H NMR spectrum is expected to show signals corresponding to the two protons on the benzene ring.[11][12]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-Cl stretching and bending vibrations, as well as aromatic ring vibrations.[13]

Safety and Handling

Due to its potential toxicity and persistence, proper handling and safety precautions are paramount when working with this compound.

Health Hazards:

-

Acute Effects: It may cause irritation upon contact.[3] Ingestion can be harmful.[14]

-

Chronic Effects: The substance may have effects on the liver, potentially leading to impairment.[10] In Canada, it is considered "toxic".[2]

Recommended Handling Procedures:

-

Engineering Controls: Handling should occur in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, dark location in a tightly sealed container, away from incompatible materials and ignition sources.[4]

Spill and Disposal Procedures:

-

Small Spills: For small spills, dampen the solid material with a suitable solvent like acetone, transfer to a sealed container, and decontaminate the area.[9]

-

Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[14]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A thorough understanding of its molecular structure, physical and chemical properties, spectral characteristics, and safety considerations is fundamental for its appropriate use in research and for assessing its environmental impact. The data presented here, compiled from authoritative sources, serves as a valuable resource for scientists and professionals working with this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Solubility of this compound. Retrieved from [Link]

-

Environment Canada. (2013). Fact sheet: this compound. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE. Retrieved from [Link]

-

Environment and Climate Change Canada. (1993). Tetrachlorobenzenes. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3,5-tetrachloro-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrachlorobenzene. Retrieved from [Link]

-

Environment Canada. (n.d.). Fact sheet: 1,2,4,5-tetrachlorobenzene. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1,2,4,5-Tetrachlorobenzene. Retrieved from [Link]

Sources

- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 2. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. This compound CAS#: 634-90-2 [m.chemicalbook.com]

- 4. This compound (634-90-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. canada.ca [canada.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE [chemicalsafety.ilo.org]

- 11. This compound (634-90-2) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Page loading... [wap.guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

1,2,3,5-Tetrachlorobenzene CAS number and structure

An In-Depth Technical Guide to 1,2,3,5-Tetrachlorobenzene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its core chemical identity, physicochemical properties, synthesis, analytical methodologies, toxicological profile, and safe handling protocols, grounding all claims in authoritative references.

Core Identity: CAS Number and Chemical Structure

This compound is a chlorinated aromatic hydrocarbon. Its unique substitution pattern on the benzene ring dictates its chemical behavior and toxicological profile.

-

CAS Number : The universally recognized identifier for this compound is 634-90-2 .[1][2][3][4][5]

-

Synonyms : The compound is also known as Benzene, 1,2,3,5-tetrachloro-.[3][6][7]

The structure consists of a central benzene ring with four chlorine atoms attached at positions 1, 2, 3, and 5. This arrangement results in an asymmetrical molecule, influencing its polarity and interaction with biological systems.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for its application in research, predicting its environmental fate, and establishing safe handling procedures. It appears as white crystals or an off-white solid.[7]

| Property | Value | Source(s) |

| Molecular Weight | 215.89 g/mol | [1][2][3][4] |

| Melting Point | 50 - 55 °C (122 - 131 °F) | [2][5][7] |

| Boiling Point | 246 °C (475 °F) at 760 mmHg | [2][5][7] |

| Flash Point | 110.0 - 113 °C (230 - 235 °F) (closed cup) | [2][5][7] |

| Water Solubility | Low | [8] |

| LogP (Octanol-Water Partition Coeff.) | 4.56 - 4.66 | [6][7] |

| Henry's Law Constant | 1.6 x 10⁻³ atm-m³/mol at 25°C | [7][9] |

The high LogP value indicates a strong tendency to partition into fatty tissues, suggesting a potential for bioaccumulation.[10] Its low water solubility and moderate volatility influence its distribution in environmental matrices.[8]

Synthesis and Industrial Relevance

Synthesis Rationale

Tetrachlorobenzenes are generally produced through the electrophilic chlorination of benzene or less-chlorinated benzenes.[11] The production of a specific isomer like this compound often results in a mixture of isomers, with the final product distribution depending heavily on reaction conditions and catalysts, such as ferric chloride or a combination of iodine and antimony trichloride.[11][12] While specific high-yield laboratory syntheses for the 1,2,3,5- isomer are not extensively detailed in readily available literature, the general principle involves the stepwise substitution of hydrogen atoms on the benzene ring with chlorine. The directing effects of the already-present chlorine atoms guide the position of subsequent substitutions, making the isolation of a pure, single isomer a significant purification challenge.

Industrial Applications and Historical Use

This compound is not widely produced or used in its pure form today, particularly in regions with stringent environmental regulations like Canada.[8] Its relevance is primarily historical and as a research tool.[13]

-

Chemical Intermediate : It has been used as an intermediate in the synthesis of herbicides and defoliants.[14]

-

Dielectric Fluids : Historically, it was found in dielectric fluids, sometimes used to supplement polychlorinated biphenyl (PCB) transformers.[8][14]

-

Other Uses : Minor applications have included use as an insecticide and as an impregnant for moisture resistance.[14][15]

-

Byproduct Formation : It can be generated unintentionally during the combustion of organic materials in the presence of chlorine and is a known breakdown product of the pesticide Lindane.[8][9][14]

Analytical Protocols

The detection and quantification of this compound in environmental and biological samples are crucial for monitoring and toxicological studies. The preferred method is gas chromatography due to the compound's volatility and the high sensitivity of specific detectors to halogenated compounds.

Workflow: GC-ECD Analysis of Chlorobenzenes in Environmental Samples

Sources

- 1. scbt.com [scbt.com]

- 2. accustandard.com [accustandard.com]

- 3. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound | CAS#:634-90-2 | Chemsrc [chemsrc.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 9. echemi.com [echemi.com]

- 10. ICSC 0676 - 1,2,4,5-TETRACHLOROBENZENE [inchem.org]

- 11. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 12. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

The Solubility of 1,2,3,5-Tetrachlorobenzene in Organic Solvents: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Principles, Predictive Models, and Experimental Determination for Drug Development and Scientific Research

Introduction

1,2,3,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon characterized by a benzene ring substituted with four chlorine atoms.[1][2] At room temperature, it exists as a white crystalline solid.[1][2] This compound and its isomers are of interest to researchers in various fields, including environmental science and drug development, due to their chemical properties and potential applications as intermediates in organic synthesis.[3] A critical physicochemical property governing its utility and fate in various systems is its solubility in organic solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, designed for researchers, scientists, and professionals in drug development. Recognizing the limited availability of direct quantitative solubility data in the public domain, this guide focuses on the foundational principles of solubility, theoretical prediction using tools like Hansen Solubility Parameters, and a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄ | [3][4] |

| Molecular Weight | 215.89 g/mol | [1][3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 54.5 °C | [5] |

| Boiling Point | 246 °C | [5] |

| Water Solubility | 4.016 - 5.1 mg/L at 25 °C | [1][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.66 | [1] |

The molecule's structure, with four electron-withdrawing chlorine atoms on the benzene ring, results in a nonpolar character, which is a key determinant of its solubility in organic solvents.[2] Its low water solubility and high octanol-water partition coefficient (LogP) further underscore its lipophilic nature.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative prediction of solubility. As a nonpolar compound, this compound is expected to be more soluble in nonpolar solvents than in polar solvents. For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A substance is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to predict solubility. Smaller distances indicate higher affinity and greater solubility.

Estimated Hansen Solubility Parameters for this compound (based on 1,2,4,5-Tetrachlorobenzene):

| Parameter | Value (MPa⁰⁵) |

| δd (Dispersion) | 21.2 |

| δp (Polar) | 10.7 |

| δh (Hydrogen Bonding) | 3.4 |

The following table provides the Hansen Solubility Parameters for a range of common organic solvents. Researchers can use this data in conjunction with the estimated parameters for this compound to predict its solubility in these solvents.

| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Carbon Disulfide | 20.5 | 0.0 | 0.6 |

Based on these parameters, this compound is predicted to have high solubility in aromatic and chlorinated solvents like benzene, toluene, and chloroform, and lower solubility in highly polar, hydrogen-bonding solvents like methanol and ethanol.

Qualitative Solubility Profile

Published literature confirms the general predictions derived from its physicochemical properties and theoretical models. This compound is reported to be:

-

Soluble in: Benzene, Chloroform, Ether, Hexane, Acetone.[1][2][5]

-

Slightly soluble in: Alcohol.[1]

-

Very soluble in: Carbon disulfide, Petroleum ether.[1]

-

Insoluble in: Water.[6]

While this qualitative information is valuable, for many research and development applications, precise quantitative data is necessary. The following section provides a detailed experimental protocol for determining this data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a liquid solvent. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with PTFE-lined screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand at the same constant temperature for a few hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter compatible with the organic solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Generate a calibration curve from the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or mole fraction.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is scarce, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and the application of Hansen Solubility Parameters. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust and reliable method for their determination. By combining theoretical prediction with rigorous experimental validation, researchers can confidently assess the solubility of this compound to advance their work in drug development, chemical synthesis, and environmental science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. This compound. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. 1,2,3,4-Tetrachlorobenzene. National Center for Biotechnology Information. [Link]

-

Government of Canada. Fact sheet: this compound. [Link]

-

PubChem. 1,2,4,5-Tetrachlorobenzene. National Center for Biotechnology Information. [Link]

-

ChemBK. 1,2,4,5-Tetrachlorobenzene. [Link]

-

NIST. Benzene, 1,2,3,5-tetrachloro-. National Institute of Standards and Technology. [Link]

Sources

- 1. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. usbio.net [usbio.net]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 634-90-2 [m.chemicalbook.com]

- 6. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

1,2,3,5-Tetrachlorobenzene vapor pressure and boiling point

An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of 1,2,3,5-Tetrachlorobenzene

Introduction

This compound (CAS No. 634-90-2) is a chlorinated aromatic hydrocarbon with the molecular formula C₆H₂Cl₄.[1][2] As a solid crystalline substance at room temperature, its physicochemical properties, particularly vapor pressure and boiling point, are critical parameters for professionals in research, chemical synthesis, and environmental science.[1][3][4] Understanding these properties is fundamental for purification processes like sublimation, predicting the compound's environmental fate and transport, and ensuring safe handling and storage.[5][6] This guide provides a detailed examination of the vapor pressure and boiling point of this compound, integrating theoretical principles with practical experimental methodologies.

Vapor Pressure of this compound

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system.[7] For a solid compound like this compound, this is more specifically referred to as sublimation pressure. It is a crucial indicator of a substance's volatility.[7]

Quantitative Vapor Pressure Data

The vapor pressure of this compound is relatively low, consistent with its solid state at ambient temperatures.[5][6] Experimental data has been reported at various temperatures.

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (Pa) | Source |

| 25 | 298.15 | 0.07 | 9.33 | [1] |

| 25 | 298.15 | - | 9.8 | [8] |

| 58.2 | 331.35 | 1 | 133.32 | [3][9] |

| 88.9 | 362.05 | 5 | 666.61 | [3][9] |

Note: Values may be extrapolated or experimentally determined.

Thermodynamic Relationship: The Clausius-Clapeyron Equation

The relationship between the vapor pressure of a solid and temperature can be described by the Clausius-Clapeyron equation.[7][10][11] For the solid-gas phase transition (sublimation), the equation is expressed as:

ln(P) = - (ΔHsub / R) * (1/T) + C

Where:

-

P is the vapor pressure

-

ΔHsub is the enthalpy of sublimation

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

-

C is a constant

This relationship signifies that a plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) will yield a straight line.[12] The slope of this line is equal to -ΔHsub/R, allowing for the experimental determination of the enthalpy of sublimation, a key thermodynamic parameter.[10]

Experimental Determination of Vapor Pressure: The Knudsen Effusion Method

For substances with very low vapor pressures, such as this compound, the Knudsen effusion method is a highly reliable dynamic gravimetric technique.[10][13][14] This method is approved by the Organization for Economic Cooperation and Development (OECD) under Guideline 104 for vapor pressure determination.[15][16]

Principle: The method is based on measuring the rate of mass loss of a substance effusing through a small orifice in a sealed container (the Knudsen cell) into a high vacuum.[10][13][16] This rate of mass loss is directly proportional to the sublimation pressure at a constant temperature.

Experimental Protocol: Knudsen Effusion Method

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 1-100 mg) is placed into the Knudsen cell.[13][16]

-

Cell Assembly: The cell is sealed with a lid containing a micro-orifice of a known area.

-

System Setup: The Knudsen cell is suspended from an ultra-sensitive microbalance within a vacuum chamber.[14]

-

Evacuation: The chamber is evacuated to a high vacuum (e.g., 1 x 10⁻⁷ Torr) to ensure that the effusing molecules do not collide with other gas molecules.[15]

-

Temperature Equilibration: The sample is heated to the desired experimental temperature. It is critical to allow the system to reach thermal equilibrium to ensure the measured vapor pressure is accurate for that temperature.[17]

-

Isothermal Mass Loss Measurement: The mass of the sample is continuously monitored over time at a constant temperature. The rate of mass loss ( dm/dt ) is determined from the linear portion of the mass vs. time plot.[13]

-

Data Acquisition: The procedure is repeated at several different temperatures to obtain a range of vapor pressure values.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * √((2πRT)/M) Where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the universal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance (215.89 g/mol for this compound)[1]

-

Caption: Experimental setup for the Knudsen effusion method.

Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] At this temperature, the substance undergoes a phase transition from liquid to gas.

Reported Boiling Point

The normal boiling point (at 760 mmHg or 1 atm) of this compound is 246 °C (519.15 K) .[1][4][9]

Relationship Between Boiling Point and Vapor Pressure

The boiling point is intrinsically linked to vapor pressure. A liquid boils when its vapor pressure, which increases with temperature, becomes sufficient to overcome the external pressure.[7] The data point of 760 mmHg at 475 °F (246 °C) on the vapor pressure curve represents the normal boiling point.[3][9]

Experimental Determination of Boiling Point for a Solid

Since this compound is a solid at room temperature (Melting Point: 54-55 °C), its boiling point must be determined in the liquid state.[1][6] A common laboratory method for determining the boiling point of small quantities of a substance is the Siwoloboff method.

Experimental Protocol: Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Apparatus Setup: The fusion tube is attached to a thermometer. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the molten sample.

-

Heating: The entire assembly is immersed in a heating bath (e.g., silicone oil) and heated gently with constant stirring to ensure uniform temperature distribution.

-

Observation (First Stage): As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation (Second Stage): As the temperature approaches the boiling point, the substance's vapor will displace the remaining air, and a rapid, continuous stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. This indicates that the external pressure is equal to the vapor pressure of the substance.

-

Validation: The procedure should be repeated to ensure the accuracy and reproducibility of the measurement.

Caption: Apparatus for boiling point determination by the Siwoloboff method.

Summary of Physicochemical Properties

| Property | Value | Unit |

| CAS Number | 634-90-2 | - |

| Molecular Formula | C₆H₂Cl₄ | - |

| Molecular Weight | 215.89 | g/mol |

| Melting Point | 54 - 55 | °C |

| Boiling Point | 246 | °C |

| Vapor Pressure | 0.07 (at 25 °C) | mmHg |

| Vapor Pressure | 9.8 (at 25 °C) | Pa |

References

-

DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. [Link]

-

AZoM. VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

-

Wikipedia. Knudsen cell. [Link]

-

ChemBK. This compound. [Link]

-

Pragolab. Vapor Pressure Analyzer. [Link]

-

Canada.ca. Tetrachlorobenzenes. [Link]

-

Wikipedia. Vapor pressure. [Link]

-

Cheméo. Chemical Properties of Benzene, 1,2,4,5-tetrachloro- (CAS 95-94-3). [Link]

-

consilab.de. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). [Link]

-

University of Basel. Clausius-Clapeyron equation. [Link]

-

U.S. Environmental Protection Agency. Physical and Chemical Properties. [Link]

-

PubChem. 1,2,4,5-Tetrachlorobenzene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 8.5: The Clausius-Clapeyron Equation. [Link]

-

PubChem. 1,2,3,4-Tetrachlorobenzene. National Center for Biotechnology Information. [Link]

-

Dalal Institute. Clausius-Clapeyron Equation. [Link]

-

Chemcasts. Thermophysical Properties of 1,3,5-trichlorobenzene. [Link]

-

Surface Measurement Systems. (2021, January 15). Webinar: Vapor Pressure Measurement of Solids, Oils and Liquids with Dr. Vladimir Martis + Q&A. YouTube. [Link]

-

Royal Society of Chemistry. (2021). Experimental Determination of Vapor Pressures. In Gibbs Energy and Helmholtz Energy: Liquids, Solutions and Vapours. [Link]

-

Thermopedia. CLAPEYRON-CLAUSIUS EQUATION. [Link]

-

NIST. Benzene, 1,2,4,5-tetrachloro-. NIST Chemistry WebBook. [Link]

-

Wikipedia. Clausius–Clapeyron relation. [Link]

-

ScienceDirect. THERMODYNAMICS OF CHLOROBENZENE, OR BROMOBENZENE, OR 1-CHLORONAPHTHALENE OR 1,2,4-TRICHLOROBENZENE + ALKANE MIXTURES. [Link]

-

Public Services and Procurement Canada. Fact sheet: this compound. [Link]

-

NIST. Benzene, 1,2,3,5-tetrachloro-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. [Link]

-

Wikipedia. 1,2,4-Trichlorobenzene. [Link]

Sources

- 1. This compound (634-90-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]

- 3. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 634-90-2 [m.chemicalbook.com]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. Vapor pressure - Wikipedia [en.wikipedia.org]

- 8. canada.ca [canada.ca]

- 9. Page loading... [wap.guidechem.com]

- 10. Knudsen cell - Wikipedia [en.wikipedia.org]

- 11. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 14. m.youtube.com [m.youtube.com]

- 15. azom.com [azom.com]

- 16. pragolab.cz [pragolab.cz]

- 17. m.youtube.com [m.youtube.com]

A Guide to the Spectroscopic Characterization of 1,2,3,5-Tetrachlorobenzene

This document provides an in-depth technical guide to the spectroscopic analysis of 1,2,3,5-tetrachlorobenzene (CAS No. 634-90-2), a key intermediate and reference compound in environmental and chemical research.[1][2][3][4] For professionals in drug development, environmental science, and chemical manufacturing, unambiguous structural confirmation and purity assessment are paramount. This guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical portrait of this molecule. The methodologies and interpretations presented herein are grounded in established principles and validated through reference data from authoritative sources.

Molecular Structure and Overview

This compound possesses the molecular formula C₆H₂Cl₄ and a molecular weight of approximately 215.89 g/mol .[1][2][3] Its asymmetrical substitution pattern gives rise to a unique spectroscopic fingerprint, which we will explore in detail. Understanding this fingerprint is crucial for its differentiation from other tetrachlorobenzene isomers.

Molecular Structure of this compound

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific isomeric structure of chlorobenzenes. The chemical shifts and coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei provide a detailed map of the electronic environment within the molecule.

¹H NMR Analysis

Expertise & Experience: The molecular structure of this compound features two aromatic protons at the C4 and C6 positions. Due to the asymmetric substitution, these protons are chemically non-equivalent. Consequently, they are expected to appear as two distinct signals in the ¹H NMR spectrum. Their proximity would suggest potential spin-spin coupling, likely a meta-coupling (⁴JHH), which is typically small (2-3 Hz). The significant deshielding effect of the four electronegative chlorine atoms will shift these proton signals downfield compared to unsubstituted benzene (δ ~7.34 ppm).

Data Summary: ¹H NMR

| Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

| 1 | ~7.51 | Singlet (or very narrow doublet) | H-4, H-6 |

(Note: Data synthesized from typical values for similar compounds. Specific literature values may vary slightly based on solvent and instrument frequency).[5][6]

Interpretation: In many acquired spectra, the two protons at positions 4 and 6 exhibit very similar chemical environments, leading to overlapping signals that may appear as a single peak, often reported as a singlet.[5] High-field NMR instrumentation might resolve this into two distinct, closely spaced signals. The downfield shift to approximately 7.51 ppm is a direct consequence of the electron-withdrawing nature of the chlorine substituents.

¹³C NMR Analysis

Expertise & Experience: The lack of symmetry in the 1,2,3,5-substitution pattern means that all six carbon atoms in the aromatic ring are chemically unique. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. Carbons bonded directly to chlorine atoms will be significantly influenced by the halogen's electronegativity and will have distinct chemical shifts from the proton-bearing carbons.

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~136.1 | C-Cl |

| ~134.9 | C-Cl |

| ~132.8 | C-Cl |

| ~131.7 | C-Cl |

| ~129.5 | C-H |

| ~128.0 | C-H |

(Note: Data synthesized from reference databases such as ChemicalBook and PubChem).[7][8]

Interpretation: The four signals in the range of ~131-137 ppm are assigned to the carbons bearing chlorine atoms (C1, C2, C3, C5). The two signals observed further upfield (~128-130 ppm) correspond to the carbons bonded to hydrogen (C4, C6). This clear distinction between substituted and unsubstituted carbons is a hallmark of the ¹³C NMR spectrum and serves as a robust validation of the structure.

Standard Protocol for NMR Data Acquisition

Trustworthiness: A self-validating NMR protocol ensures reproducibility and accuracy. This involves careful sample preparation, instrument calibration, and selection of appropriate acquisition parameters.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: Spectral width of ~15 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum to the TMS signal.

-

Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra.

-

NMR Analysis Workflow

Caption: A standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For this compound, the key diagnostic peaks arise from the aromatic C-H and C=C bonds, as well as the prominent C-Cl bonds.

Expertise & Experience: The IR spectrum provides functional group information that complements NMR data. We expect to see characteristic absorptions for the aromatic ring system. Aromatic C-H stretches typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are found in the 1600-1400 cm⁻¹ region. The most intense and structurally significant bands for this molecule will be the C-Cl stretching vibrations, which are expected in the fingerprint region, typically below 850 cm⁻¹.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~1550 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1420 | Strong | Aromatic C=C Ring Stretch |

| ~1100 | Strong | C-H In-plane Bending |

| ~870 | Strong | C-H Out-of-plane Bending |

| ~800 | Strong | C-Cl Stretch |

(Note: Data obtained from the NIST Chemistry WebBook).[2][9]

Interpretation: The presence of a weak band around 3080 cm⁻¹ confirms the existence of aromatic C-H bonds. The strong absorptions at ~1420 cm⁻¹ and ~1550 cm⁻¹ are characteristic of the benzene ring's skeletal vibrations. The strong band at ~800 cm⁻¹ is indicative of C-Cl stretching, confirming the high degree of chlorination on the aromatic ring. This pattern, when combined, provides strong evidence for a tetrachlorinated benzene structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

Expertise & Experience: The most telling feature in the mass spectrum of a polychlorinated compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with four chlorine atoms, like this compound, will exhibit a highly characteristic cluster of peaks for its molecular ion (M⁺) and its fragments. The molecular ion peak cluster (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, [M+8]⁺) will have a distinct intensity ratio, providing a near-certain confirmation of the number of chlorine atoms. The base peak is often the molecular ion, indicating a relatively stable aromatic system.

Data Summary: EI-MS Fragmentation

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 214, 216, 218, 220, 222 | ~65, 100, 65, 10, 1 | [C₆H₂Cl₄]⁺˙ (Molecular Ion Cluster) |

| 179, 181, 183 | ~25, 25, 8 | [C₆H₂Cl₃]⁺ (Loss of Cl) |

| 144, 146 | ~15, 5 | [C₆H₂Cl₂]⁺˙ (Loss of 2 Cl) |

| 109 | ~12 | [C₆H₂Cl]⁺ (Loss of 3 Cl) |

(Note: Data obtained from the NIST Chemistry WebBook. The m/z values represent the nominal mass of the most abundant isotope in each cluster. The base peak is at m/z 216).[1]

Interpretation: The mass spectrum shows a prominent molecular ion cluster starting at m/z 214, which corresponds to the molecular weight of this compound.[1] The characteristic isotopic pattern for four chlorine atoms is clearly visible, with the most intense peak at m/z 216. The subsequent fragmentation pattern, showing sequential loss of chlorine atoms (fragments at m/z 179, 144, and 109), is logical for this structure and further corroborates the compound's identity.

Mass Spectrometry Analysis Workflow

Caption: General workflow for EI-MS analysis.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR Spectroscopy precisely defines the isomeric structure, confirming the presence of two unique protons and six unique carbons, consistent only with the 1,2,3,5-substitution pattern.

-

IR Spectroscopy validates the presence of key functional groups, namely the aromatic ring and the carbon-chlorine bonds.

-

Mass Spectrometry confirms the molecular weight and, critically, uses the distinct isotopic signature of chlorine to verify the presence of four chlorine atoms in the molecule.

Together, these techniques provide a self-validating system of analysis, ensuring the highest degree of confidence in the identity and purity of this compound for any research or industrial application.

References

-

Title: Benzene, 1,2,3,5-tetrachloro- Source: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 URL: [Link]

-

Title: Benzene, 1,2,3,5-tetrachloro- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Benzene, 1,2,3,5-tetrachloro- Source: NIST Chemistry WebBook URL: [Link]

-

Title: this compound | C6H2Cl4 | CID 12468 Source: PubChem URL: [Link]

-

Title: Tetrachlorobenzene Source: Wikipedia URL: [Link]

-

Title: this compound - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Benzene, 1,2,3,5-tetrachloro- (IR Spectrum) Source: NIST Chemistry WebBook URL: [Link]

Sources

- 1. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]

- 2. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]

- 3. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]

- 4. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]

- 5. This compound (634-90-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound (634-90-2) 13C NMR spectrum [chemicalbook.com]

- 8. This compound | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzene, 1,2,3,5-tetrachloro- [webbook.nist.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,3,5-Tetrachlorobenzene

This guide provides a comprehensive technical overview of the environmental fate and transport of 1,2,3,5-tetrachlorobenzene (1,2,3,5-TeCB). Designed for researchers, environmental scientists, and professionals in drug development, this document synthesizes key data and methodologies to foster a deeper understanding of the environmental behavior of this compound. We will explore its physicochemical characteristics, dominant transport mechanisms, and transformation pathways within various environmental compartments.

Section 1: Physicochemical Properties Governing Environmental Behavior

The environmental distribution of 1,2,3,5-TeCB is fundamentally dictated by its intrinsic physical and chemical properties. These parameters are critical inputs for environmental modeling and risk assessment.

This compound is a solid at room temperature, appearing as white crystals or an off-white solid[1][2]. Its low volatility and low aqueous solubility are key determinants of its environmental partitioning[3]. A high octanol-water partition coefficient (log Kow) indicates a strong tendency to associate with organic matter in soil and sediment, as well as lipids in biological organisms[1][4].

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₄ | [2][5] |

| Molecular Weight | 215.89 g/mol | [2][5] |

| Melting Point | 54.5 °C | [4][5] |

| Boiling Point | 246 °C | [5] |

| Vapor Pressure | 9.8 Pa (0.07 mmHg) at 25 °C | [1][4] |

| Water Solubility | 3.6 - 4.016 mg/L at 25 °C | [4][5] |

| Log Octanol-Water Partition Coefficient (log Kow) | 4.5 - 4.66 | [1][4] |

| Henry's Law Constant | 1.6 x 10⁻³ atm-m³/mol at 25 °C | [1] |

| Organic Carbon-Water Partition Coefficient (log Koc) | 3.2 - 6.0 | [1][3] |

Expert Insight: The high log Kow and log Koc values are pivotal. They signify that 1,2,3,5-TeCB will predominantly be found sorbed to soil and sediment particles rather than dissolved in the water column. This sorption significantly reduces its mobility and bioavailability.

Section 2: Environmental Transport Mechanisms

The movement of 1,2,3,5-TeCB through the environment is a complex interplay of volatilization, atmospheric transport, and partitioning between soil, water, and air.

Atmospheric Transport and Deposition

Although it has a low vapor pressure, 1,2,3,5-TeCB can enter the atmosphere through volatilization from contaminated soil and water surfaces[3]. Once in the atmosphere, it is expected to exist primarily in the vapor phase[6]. The rate constant for its reaction with photochemically-produced hydroxyl radicals is estimated to be 2.0 x 10⁻¹³ cm³/molecule-sec at 25 °C, which corresponds to an atmospheric half-life of about 80 days[1]. This relatively long half-life allows for long-range atmospheric transport[4]. Removal from the atmosphere occurs through photooxidation and precipitation[4].

Soil and Sediment Mobility

The mobility of 1,2,3,5-TeCB in the subsurface is low[1]. Its strong adsorption to organic matter, indicated by high Koc values, significantly retards its movement through the soil column[1][3]. Leaching to groundwater is generally not a primary concern unless the soil has very low organic content. In aquatic systems, it readily partitions from the water column to suspended solids and sediments[4][7].

Volatilization from Water and Soil

The Henry's Law constant of 1.6 x 10⁻³ atm-m³/mol at 25 °C suggests that 1,2,3,5-TeCB will volatilize from water[1]. However, this process is attenuated by its strong adsorption to sediment and particulate matter[1]. The volatilization half-life from a model river is estimated to be around 5 hours, while from a model lake, it is approximately 150 hours[1]. Volatilization from moist soil surfaces is also expected, but again, will be limited by adsorption[1]. It is not expected to volatilize from dry soil surfaces[1].

Caption: Environmental transport pathways of this compound.

Section 3: Environmental Fate and Degradation

This compound is persistent in the environment, particularly in anaerobic compartments like buried sediments and deep soils[4]. Its degradation occurs through both abiotic and biotic processes.

Abiotic Degradation

-

Photodegradation: In aqueous solutions, 1,2,3,5-TeCB can undergo photodegradation when irradiated at wavelengths greater than 285 nm, with a 66% reduction observed in 40 hours in one study[1].

-

Hydrolysis: Due to the absence of hydrolyzable functional groups, 1,2,3,5-TeCB is not expected to undergo hydrolysis in the environment[1].

Biotic Degradation

The biodegradation of tetrachlorobenzenes is generally slow, and the persistence increases with the degree of chlorination[8].

-

Aerobic Biodegradation: Some studies suggest that certain isomers of tetrachlorobenzene can be aerobically degraded by microorganisms. For instance, Pseudomonas strains have been shown to degrade 1,2,4,5-tetrachlorobenzene[9][10]. However, 1,2,3,5-TeCB, along with other isomers like 1,3,5-trichlorobenzene and pentachlorobenzene, is often resistant to attack by bacterial dioxygenases, likely due to steric hindrance[11].

-

Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is the primary degradation pathway for highly chlorinated benzenes[12][13]. Several microorganisms, including Dehalococcoides and Dehalobium chlorocoercia, have been implicated in the reductive dechlorination of tetrachlorobenzene isomers[12]. This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated benzenes, which may then be more susceptible to further degradation[13].

Section 4: Bioaccumulation and Ecotoxicity

The lipophilic nature of 1,2,3,5-TeCB leads to its bioaccumulation in aquatic organisms.

-

Bioconcentration: Measured bioconcentration factors (BCF) for 1,2,3,5-TeCB in fish are high, with values of 1,800 reported for bluegill sunfish and 3,600 for guppies[1]. These values indicate a high potential for bioconcentration from the water column[1].

-

Toxicity: Acute toxicity data for 1,2,3,5-TeCB in male Sprague-Dawley rats show an oral LD50 of 2,297 mg/kg body weight, while for females, the LD50 is 1,727 mg/kg body weight[4]. In aquatic organisms, the 96-hour LC50 for bluegill sunfish is 6.42 mg/L[14]. The substance is considered very toxic to aquatic organisms[15].

Section 5: Experimental Protocols for Environmental Assessment

To accurately assess the environmental fate and transport of 1,2,3,5-TeCB, standardized and validated experimental protocols are essential.

Soil/Sediment Sorption Study (Batch Equilibrium Method)

Objective: To determine the soil and sediment organic carbon-water partition coefficient (Koc).

Methodology:

-

Preparation of Soil/Sediment: Air-dry and sieve representative soil or sediment samples. Characterize the samples for organic carbon content, particle size distribution, and pH.

-

Spiking Solution: Prepare a stock solution of 1,2,3,5-TeCB in a water-miscible solvent (e.g., methanol).

-

Equilibration: Add a known volume of the spiking solution to a series of vials containing a known mass of soil/sediment and a background electrolyte solution (e.g., 0.01 M CaCl₂). The solvent volume should be minimal to avoid co-solvent effects.

-

Incubation: Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials to separate the solid and aqueous phases.

-